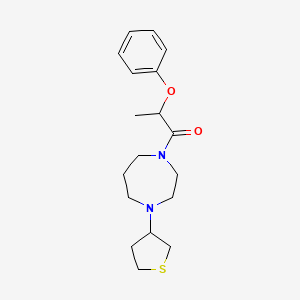

tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Applications De Recherche Scientifique

Synthetic Pathways and Industrial Applications

The compound tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate plays a crucial role in the synthesis of complex molecules, such as vandetanib, a therapeutic agent. By analyzing various synthetic routes, researchers have identified processes that offer higher yields and commercial value for industrial production. These routes involve a series of chemical transformations, including substitution, deprotection, and cyclization, highlighting the compound's versatility in facilitating the synthesis of pharmacologically important molecules (Mi, 2015).

Environmental Remediation

In environmental science, tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate's derivatives, such as MTBE (Methyl tert-butyl ether), are studied for their potential environmental impacts and remediation strategies. Adsorption techniques have been explored for removing MTBE from water, considering its widespread use as a gasoline additive and consequent environmental pollution. Various adsorbents, including activated carbon and resins, have been evaluated for their effectiveness in eliminating MTBE from aqueous solutions, offering insights into potential remediation technologies (Vakili et al., 2017).

Biocatalysis and Bioseparation

The role of tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate derivatives in biocatalysis and bioseparation has also been a subject of interest. Research in this area focuses on the synthesis of N-heterocycles via sulfinimines, utilizing chiral auxiliaries like tert-butanesulfinamide for asymmetric synthesis. This methodology allows access to diverse structures that are important in natural products and therapeutic compounds, demonstrating the compound's utility in facilitating stereoselective synthetic processes (Philip et al., 2020).

Antioxidant Properties and Applications

Further, derivatives of tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate, such as synthetic phenolic antioxidants (SPAs), are widely used in various industries to prolong product shelf life by retarding oxidative reactions. Research has been conducted on the environmental occurrence, human exposure, and toxicity of SPAs, shedding light on their presence in different matrices and potential health impacts. This highlights the importance of understanding and managing the use of such compounds to mitigate environmental and health risks (Liu & Mabury, 2020).

Propriétés

IUPAC Name |

tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQIKIVZPEWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)

![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2534449.png)

![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)